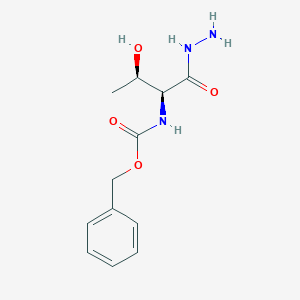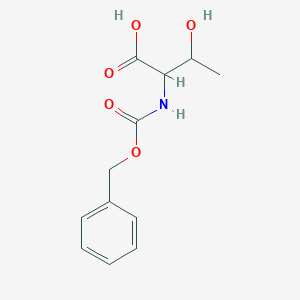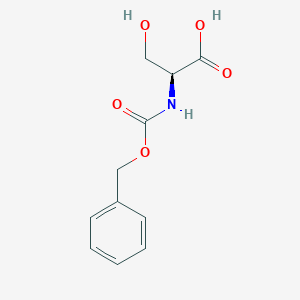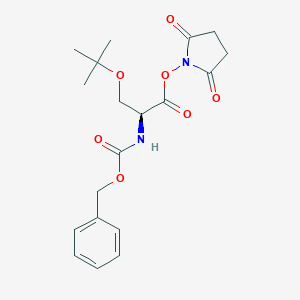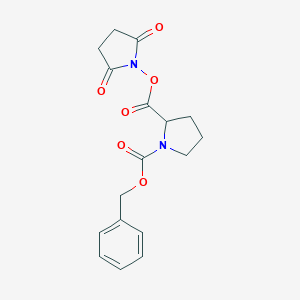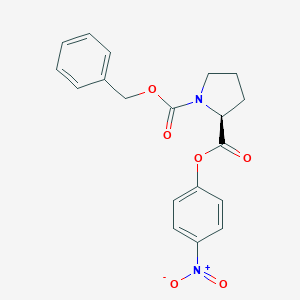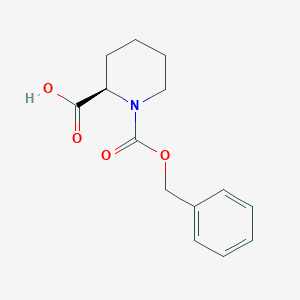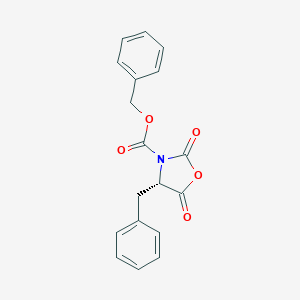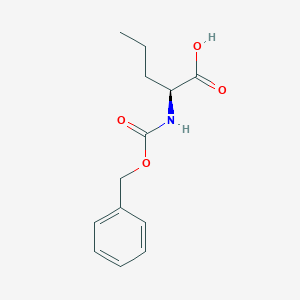
Z-Asp(OMe)-OH
Overview
Description
Z-Asp(OMe)-OH is an aspartic acid derivative . It falls within the category of amino acid derivatives and is primarily used for research purposes . Aspartic acid derivatives play a role in ergogenic supplementation, affecting anabolic hormone secretion, fuel supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .
Scientific Research Applications
Pharmaceutical Industry: Synthesis of Aspartame
Z-Asp(OMe)-OH: is utilized in the synthesis of the dipeptide Z-Asp-Phe-OMe , which is a precursor to the artificial sweetener aspartame . This process involves the use of enzymes like thermolysin to catalyze the formation of the dipeptide, which is then further processed to produce aspartame, a widely used sugar substitute in the food industry.
Biotechnology: Peptide Synthesis
In biotechnological applications, Z-Asp(OMe)-OH serves as a building block for peptide synthesis . It is particularly valuable in the production of peptides with specific sequences for research and therapeutic purposes. The compound’s protected form allows for selective reactions, making it an essential component in the stepwise construction of complex peptides.
Enzymology: Metalloprotease Research
Z-Asp(OMe)-OH: is relevant in the study of metalloproteases, a class of enzymes that play critical roles in various biological processes . These enzymes, which often contain zinc in their active sites, are involved in protein degradation and processing. Research into metalloproteases can lead to the development of new drugs and therapeutic strategies for diseases related to protease dysfunction.
Food Industry: Protein Hydrolysis
The compound is used in enzymatic processes for protein hydrolysis in the food industry . It can act as a substrate or inhibitor for certain proteases, thereby controlling the extent of protein breakdown. This has applications in the production of flavor enhancers, tenderizers, and other food additives.
Material Science: Polymer Research
In material science, Z-Asp(OMe)-OH can be incorporated into polymers to impart specific properties . For example, the introduction of peptide sequences into polymers can create materials with novel functionalities, such as enhanced biocompatibility or targeted degradation rates, which are useful in biomedical applications.
Environmental Science: Bioremediation
Z-Asp(OMe)-OH: may also be used in environmental science, particularly in bioremediation efforts . By understanding how certain bacteria utilize metalloproteases to degrade environmental proteins, researchers can harness these processes to break down harmful substances in the environment, thus reducing pollution and aiding in waste management.
Mechanism of Action
Target of Action
Z-Asp(OMe)-OH, an aspartic acid derivative, primarily targets bacterial extracellular metalloproteases (BEMPs) . These are a large group of metal-containing proteases secreted by heterotrophic bacteria . BEMPs are endoproteases that harbor one catalytic Zn 2+ in the active centers .
Mode of Action
It is known that metalloproteases, like bemps, function by activating a water molecule, which serves as a nucleophile in catalysis . This activation is facilitated by the presence of a metal ion, usually Zn 2+, in their active centers .
Biochemical Pathways
Z-Asp(OMe)-OH, being an aspartic acid derivative, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .
Pharmacokinetics
It is soluble in dmso at 20 mm , suggesting that it may have good bioavailability in environments where DMSO is present.
Result of Action
Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage , it may have significant effects on cellular metabolism and physiology.
Action Environment
The action, efficacy, and stability of Z-Asp(OMe)-OH may be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action may be influenced by the presence of DMSO in the environment . .
properties
IUPAC Name |
(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMBNDDHIBIDRQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp(OMe)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




